molecular formula C7H7ClN2O3 B1337625 Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate CAS No. 61404-41-9

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Cat. No.: B1337625
CAS No.: 61404-41-9
M. Wt: 202.59 g/mol
InChI Key: WTBUDFWPROPPOW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Research Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate has been utilized in the synthesis of potential anticancer agents. Research involving the hydrolysis and catalytic hydrogenation of this compound led to derivatives with significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

  • Synthesis of Functionalized Derivatives This compound is instrumental in synthesizing functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. Such synthesis involves reactions with various halo ketones and alpha-halo ketones (Arrault et al., 2002).

  • Antimicrobial Agent Development The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via one-pot reactions has been explored. Derivatives of this compound demonstrated significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).

  • Synthesis of Antibacterial Compounds this compound has been used in synthesizing 1,4-dihydro-4-oxopyridinecarboxylic acids with antibacterial properties. This process included the synthesis of various naphthyridine derivatives showing promising antibacterial activity (Hirose et al., 1982).

  • Herbicide Metabolism Study This compound has been involved in the study of the metabolism of certain herbicides in rats, specifically examining the biotransformation pathways and metabolites formed in this process (Crayford & Hutson, 1972).

  • Synthesis of Naphthyridines Research on naphthyridines has involved the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, which are derivatives of this compound. These compounds were synthesized in a one-step reaction from various pyridine dicarboxylates (Balogh et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUDFWPROPPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491708
Record name Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-41-9
Record name Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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